1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea
Description
Properties
CAS No. |
5109-51-3 |
|---|---|
Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C14H10ClN3O/c15-11-5-3-6-12(8-11)17-14(19)18-13-7-2-1-4-10(13)9-16/h1-8H,(H2,17,18,19) |
InChI Key |
DYNXMDAIFXXRPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f): Substituents: Para-cyano vs. ortho-cyano in the target compound. Properties: Higher yield (88.5%) and molecular ion peak at m/z 272.0 [M+H]+ (). The para-substitution likely enhances planarity and intermolecular interactions compared to the ortho-cyano analog, which may exhibit steric hindrance .
- 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea: Substituents: Nitro (strong electron-withdrawing) vs. cyano. Crystal Structure: Near-planar geometry with dihedral angles of 8.7° between phenyl rings ().
Halogen Substitution and Bioactivity
- 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea (CID 352823): Molecular Formula: C₁₃H₉Cl₃N₂O.
- 1-(3-Chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-phenothiazin-10-yl)ethyl)urea (4j): Antifungal Activity: MIC 62.5 µg/mL against C. albicans and A. niger (). The azetidinone and phenothiazine moieties introduce rigidity and π-stacking capacity, which the target compound lacks .
Functional Group Variations
- 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea: Substituents: Methyl (electron-donating) vs. cyano (electron-withdrawing).
Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-methoxybenzyl)-triazol-1-yl)ethyl)urea) :
- Antiangiogenic Activity: Comparable to sorafenib in VEGFR-2 inhibition (). The triazole moiety introduces hydrogen-bonding and π-π interactions absent in the target compound .
Preparation Methods
Reaction Mechanism and Conditions
The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a urea bond. The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Catalysts like triethylamine (TEA) may accelerate the reaction by deprotonating the amine.
Example Protocol
- Dissolve 2-cyanophenylamine (1.0 equiv) in dry THF under nitrogen.
- Add 3-chlorophenyl isocyanate (1.1 equiv) dropwise at 0°C.
- Stir for 12–24 hours at room temperature.
- Quench with water, extract with ethyl acetate, and purify via recrystallization.
Challenges and Optimizations
- Isocyanate Stability : 3-Chlorophenyl isocyanate is moisture-sensitive; rigorous anhydrous conditions are essential.
- Cyanide Group Sensitivity : The 2-cyanophenyl group may hydrolyze to an amide under acidic/basic conditions. Neutral pH and low temperatures mitigate this.
- Yield : Reported yields for analogous reactions range from 65% to 85%.
Phosgene-Mediated Synthesis
For cases where isocyanates are inaccessible, in situ generation of the isocyanate using phosgene (or safer alternatives like triphosgene) provides an alternative. This method starts with 3-chloroaniline, converting it to the isocyanate before coupling with 2-cyanophenylamine.
Stepwise Procedure
Advantages and Limitations
- Safety : Triphosgene reduces risks associated with gaseous phosgene.
- Byproducts : Requires careful handling of HCl and excess amine.
- Yield : Patents report yields up to 90% for similar syntheses.
Carbamate Intermediate Approach
This two-step method involves synthesizing a carbamate intermediate from 3-chloroaniline, followed by aminolysis with 2-cyanophenylamine.
Synthetic Steps
- Carbamate Synthesis :
- Treat 3-chloroaniline with ethyl chloroformate in the presence of TEA to form 3-chlorophenyl carbamate.
- Aminolysis :
- React the carbamate with 2-cyanophenylamine at elevated temperatures (60–80°C) in a polar aprotic solvent (e.g., DMF).
Key Considerations
- Temperature Control : High temperatures risk cyanide group degradation.
- Solvent Choice : DMF enhances solubility but complicates purification.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Safety Concerns |
|---|---|---|---|
| Isocyanate-Amine | 65–85% | 12–24 h | Moisture-sensitive reagents |
| Phosgene-Mediated | 75–90% | 6–12 h | Toxic reagents |
| Carbamate Intermediate | 60–75% | 24–48 h | High-temperature steps |
Optimal Route : The phosgene-mediated method offers the highest yield and efficiency but demands stringent safety protocols. For laboratory-scale synthesis, the isocyanate-amine route is preferable due to simplicity.
Purification and Characterization
Recrystallization from ethanol/water mixtures (7:3 v/v) yields pure product as crystalline solids. Key characterization data include:
- FT-IR : N-H stretches (~3300 cm⁻¹), C=O (~1660 cm⁻¹), and C≡N (~2240 cm⁻¹).
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic).
Environmental and Industrial Considerations
Modern protocols prioritize green chemistry principles:
- Solvent Recycling : THF and DCM are distilled and reused.
- Catalyst Selection : Heterogeneous catalysts (e.g., silica-supported TEA) reduce waste.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea with high yield and purity?
Methodological Answer: The compound can be synthesized via urea bridge formation between substituted isocyanates and amines. A common approach involves reacting 3-chlorophenyl isocyanate with 2-cyanophenylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Alternative routes include carbamate intermediates, as seen in analogous syntheses (e.g., heating phenyl carbamates with amines in acetonitrile at 65°C) . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.
Q. Which spectroscopic and analytical techniques are most effective for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm aromatic substituents and urea linkage (e.g., NH protons at δ 8.5–9.5 ppm).
- IR Spectroscopy: Urea carbonyl (C=O) stretches appear at ~1640–1680 cm, while nitrile (C≡N) groups absorb at ~2220–2260 cm.
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHClNO: calculated 280.06).
- X-ray Crystallography: Resolves bond angles and spatial arrangements, as demonstrated for structurally similar urea derivatives .
Q. What are the key physicochemical properties influencing this compound’s solubility and stability?
Methodological Answer:
- LogP: Predicted ~3.2 (via software like MarvinSuite), indicating moderate hydrophobicity due to chlorophenyl and cyanophenyl groups.
- Solubility: Limited aqueous solubility (<0.1 mg/mL in water at 25°C); use polar aprotic solvents (DMF, DMSO) for in vitro assays.
- Stability: Susceptible to hydrolysis under acidic/basic conditions; store at −20°C in anhydrous environments.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
- Substituent Variation: Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding, as seen in VEGFR-2 inhibitors .
- Bioisosteric Replacement: Substitute the cyanophenyl group with thiazole or triazole rings to improve metabolic stability .
- Assay Design: Test derivatives in kinase inhibition assays (e.g., VEGFR-2 IC determination) and compare with reference compounds like sorafenib .
Q. What computational strategies predict the binding mode of this compound to targets like PD-L1 or VEGFR-2?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with PD-L1’s hydrophobic cleft or VEGFR-2’s ATP-binding site.
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of urea-target hydrogen bonds and π-π stacking with aromatic residues .
- Free Energy Calculations: MM-GBSA quantifies binding affinities, identifying critical residues (e.g., Lys868 in VEGFR-2) for mutagenesis validation .
Q. How can researchers resolve contradictions in reported biological activities of urea derivatives?
Methodological Answer:
- Standardized Assays: Use consistent cell lines (e.g., HUVEC for angiogenesis studies) and normalize data to positive controls (e.g., bevacizumab for VEGFR-2 inhibition) .
- Meta-Analysis: Compare IC values across studies while accounting for assay conditions (pH, serum concentration).
- Counter-Screening: Test off-target effects (e.g., Aurora kinase inhibition) to rule out nonspecific activity .
Q. What advanced characterization techniques elucidate solid-state behavior and formulation compatibility?
Methodological Answer:
- Thermal Analysis: DSC/TGA identifies melting points (~200–220°C) and degradation profiles.
- Powder XRD: Assess crystallinity for polymorph screening; amorphous dispersions may enhance bioavailability.
- Compatability Studies: Mix with excipients (e.g., PVP, lactose) and monitor stability under accelerated conditions (40°C/75% RH for 4 weeks).
Q. How do environmental factors (e.g., soil pH) impact the degradation pathways of this compound?
Methodological Answer:
- Soil Metabolomics: Incubate C-labeled compound in soil samples and track metabolites via LC-HRMS. Under acidic conditions (pH 5), hydrolysis dominates, yielding 3-chloroaniline and cyanophenylurea fragments .
- Microbial Degradation: Isolate soil microbiota (e.g., Pseudomonas spp.) and quantify urea cleavage via enzymatic assays (urease activity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
